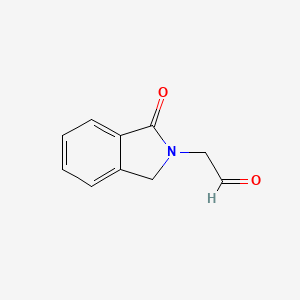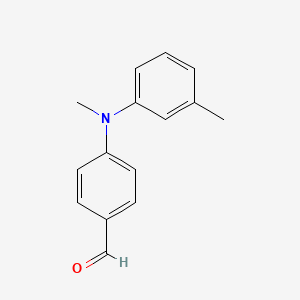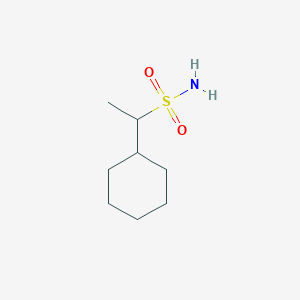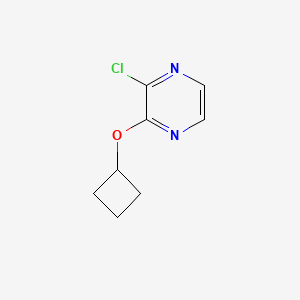![molecular formula C10H16N2O2 B1428111 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole CAS No. 1248491-43-1](/img/structure/B1428111.png)
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Overview
Description
“3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole” is a chemical compound with the molecular formula C10H16N2O2 . Its molecular weight is 196.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring (a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom) with two methyl groups (CH3) at the 3 and 5 positions, and a pyrrolidin-3-yloxy)methyl group at the 4 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The compound’s boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis Applications
Synthesis of Dimethyl Sulfomycinamate : The compound has been utilized in the synthesis of dimethyl sulfomycinamate, a product derived from the thiopeptide antibiotic sulfomycin I. This synthesis involves a Bohlmann-Rahtz heteroannulation, highlighting its role in creating complex molecular structures (Bagley et al., 2003).
Creation of Functional Derivatives : In the field of organic chemistry, this compound has been used in the synthesis of various functional derivatives, particularly in the formation of compounds with potential applications in medicinal chemistry (Prokopenko et al., 2010).
Applications in Developing Novel Compounds
Development of Azo Dyes : Research has explored the use of this compound in synthesizing azo dyes with potential antimicrobial and antimycobacterial activities. Such dyes also demonstrated significant DNA cleavage efficiency, indicating its potential in the development of new biological agents (Ravi et al., 2020).
Formation of Oxazoles and Pyrroles : The compound has been implicated in the formation of oxazole and pyrrole derivatives, as seen in reactions catalyzed by Rh2(OAc)4. These reactions suggest its utility in synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Fukushima & Ibata, 1995).
Contributions to Heterocyclic Chemistry
Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds. These compounds have diverse applications, ranging from materials science to drug development (Potkin et al., 2009).
Investigating Cycloaddition Reactions : Research involving this compound has also contributed to understanding the cycloaddition reactions of heterocycles like furans and oxazoles, providing insights into the chemical behavior of these important classes of compounds (Saito et al., 1988).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethyl-4-(pyrrolidin-3-yloxymethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(8(2)14-12-7)6-13-9-3-4-11-5-9/h9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZSHUNASWVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)
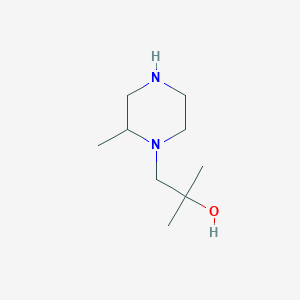


![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
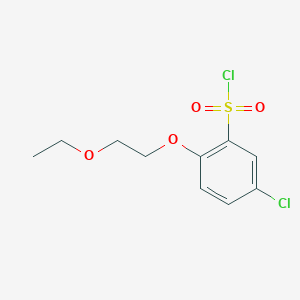
![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)
